Propargyl-PEG5-CH2CO2-NHS
Overview
Description
Propargyl-PEG5-CH2CO2-NHS is a chemical compound that serves as an amine-reactive linker. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous media. This compound is widely used in bioconjugation and click chemistry applications, particularly for the derivatization of peptides, antibodies, and amine-coated surfaces .
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG5-CH2CO2-NHS are biomolecules with amine groups, such as peptides and antibodies . These biomolecules play crucial roles in various biological processes, including immune response and cell signaling.
Mode of Action
this compound interacts with its targets through a process known as derivatization . This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, allowing this compound to form covalent bonds with amine-bearing biomolecules . The propargyl group can then react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage between the propargyl group of this compound and azide-bearing compounds or biomolecules . The resulting triazole linkage is robust and resistant to cleavage, ensuring the stability of the modifications introduced by this compound.
Result of Action
The primary result of the action of this compound is the derivatization of amine-bearing biomolecules . This modification can alter the properties of the biomolecules, potentially enhancing their stability, activity, or other characteristics. The stable triazole linkage formed by the reaction of the propargyl group with azide-bearing compounds or biomolecules ensures the durability of these modifications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content
Biochemical Analysis
Biochemical Properties
The propargyl group of Propargyl-PEG5-CH2CO2-NHS can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with enzymes, proteins, and other biomolecules allows this compound to play a significant role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-CH2CO2-NHS typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a propargyl alcohol to form Propargyl-PEG5. This is achieved through the reaction of propargyl alcohol with a PEG derivative under basic conditions.
Activation: The PEGylated product is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing biomolecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amide Derivatives: Formed from reactions with primary amines
Scientific Research Applications
Propargyl-PEG5-CH2CO2-NHS has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and PEGylation techniques.
Biology: Employed in the labeling and modification of biomolecules such as peptides and proteins.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of bioconjugates and functionalized surfaces for various industrial applications .
Comparison with Similar Compounds
Propargyl-PEG5-CH2CO2-NHS can be compared with other similar compounds such as:
Propargyl-PEG3-CH2CO2-NHS: Contains a shorter PEG spacer, which may affect its solubility and reactivity.
Azido-PEG5-CH2CO2-NHS: Contains an azido group instead of a propargyl group, making it suitable for different click chemistry applications.
Propargyl-PEG5-NHS: Lacks the carboxyl group, which may influence its reactivity and application .
This compound is unique due to its combination of a propargyl group and an NHS ester group, along with a PEG spacer that enhances its solubility and versatility in various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYRRHZTIDZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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